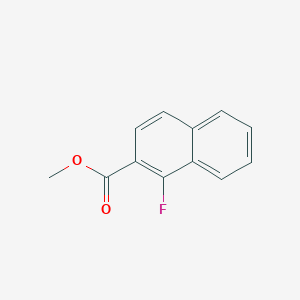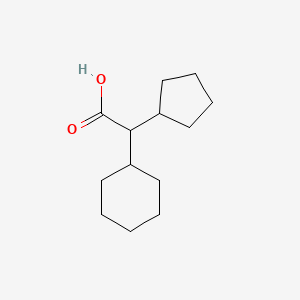
Cyclohexyl(cyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneacetic acid, α-cyclopentyl- is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclohexane and acetic acid, where the acetic acid moiety is substituted with a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, α-cyclopentyl- typically involves the following steps:
Cyclohexane to Cyclohexanone: Cyclohexane is oxidized to cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Cyclohexanone to Cyclohexylacetic Acid: Cyclohexanone undergoes a Grignard reaction with ethyl magnesium bromide to form cyclohexylacetic acid.
Cyclohexylacetic Acid to α-Cyclopentyl-Cyclohexaneacetic Acid: The final step involves the alkylation of cyclohexylacetic acid with cyclopentyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of cyclohexaneacetic acid, α-cyclopentyl- can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as palladium on carbon can be employed to facilitate hydrogenation steps, and advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexaneacetic acid, α-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexaneacetic acid derivatives with additional functional groups.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various cyclohexaneacetic acid derivatives, alcohols, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneacetic acid, α-cyclopentyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclohexaneacetic acid, α-cyclopentyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylacetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentylacetic acid: Contains a cyclopentyl group but lacks the cyclohexane ring.
Cyclohexanepropionic acid: Similar to cyclohexaneacetic acid but with a propionic acid moiety.
Uniqueness
Cyclohexaneacetic acid, α-cyclopentyl- is unique due to the presence of both cyclohexane and cyclopentyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5441-75-8 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2-cyclohexyl-2-cyclopentylacetic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
InChI-Schlüssel |
YPTKBGIFVCKXAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


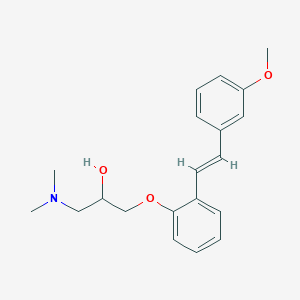
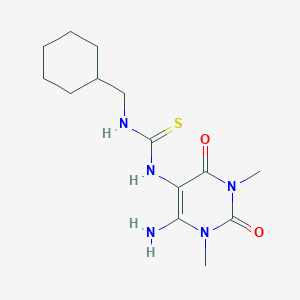
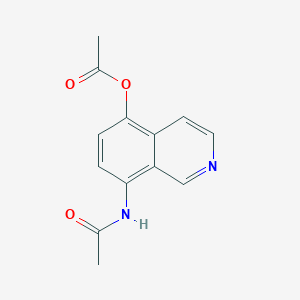
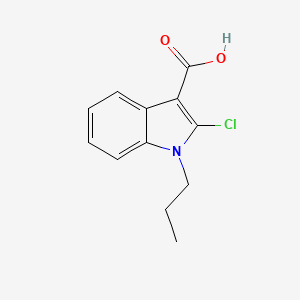
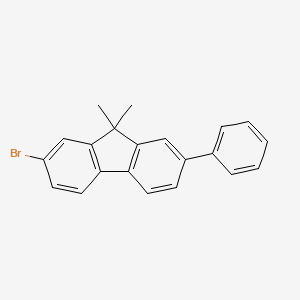
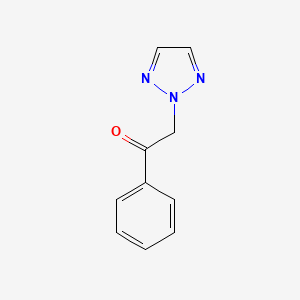
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
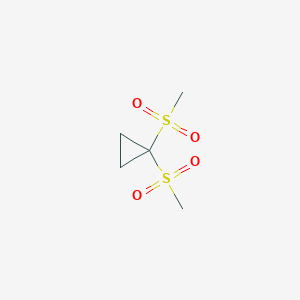
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

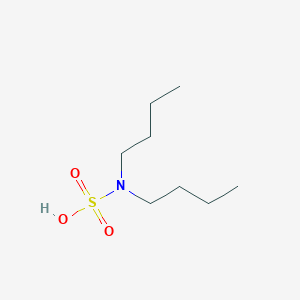
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
